methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring an indazole moiety, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indazole Moiety: Starting with a suitable precursor such as o-phenylenediamine, the indazole ring is formed through cyclization reactions.
Thiazole Ring Construction: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling Reactions: The indazole and thiazole intermediates are coupled using appropriate reagents like carbonyldiimidazole (CDI) to form the desired compound.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Nitrated or halogenated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial compound. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The thiazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate: Similar structure but lacks the methoxy group, which may affect its biological activity.
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate: Contains a methoxy group at a different position, potentially altering its chemical and biological properties.
Uniqueness
The presence of the methoxy group in methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate enhances its solubility and may improve its interaction with biological targets compared to similar compounds. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Biological Activity
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 358.42 g/mol
- Structural Features : It contains an indazole moiety, a thiazole ring, and a carboxylate functional group that contribute to its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Notable mechanisms include:
- Kinase Inhibition : Similar compounds have shown activity against specific kinases, suggesting potential for this compound to act as a kinase inhibitor. For instance, studies have indicated that thiazole derivatives can inhibit DYRK1A kinase, which plays a role in several cellular processes .
- CB1 Receptor Binding : The compound may interact with cannabinoid receptors, particularly CB1 receptors, which are involved in the modulation of pain and other physiological processes . This interaction could lead to therapeutic effects for conditions mediated by these receptors.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that related thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound showed IC50 values in the micromolar range against tumor cells .
Table 1: Cytotoxic Activity of Related Compounds
Compound Name | IC50 (µM) | Cell Line Tested | Notes |
---|---|---|---|
Compound A | 5 | MCF-7 | Effective against breast cancer |
Compound B | 10 | HCT-116 | Moderate activity |
Compound C | 7 | PC-3 | Potent against prostate cancer |
Note: Values are indicative and vary based on experimental conditions.
Key Studies
- Thiazole-Fused Compounds : A study examined various thiazole-fused compounds and their cytotoxicity against seven human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition without toxicity to normal cells .
- Indazole Derivatives : Research into indazole derivatives has revealed their potential as CB1 agonists, which could be beneficial in treating pain and other conditions associated with the endocannabinoid system .
Properties
Molecular Formula |
C20H16N4O4S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 2-(1H-indazole-3-carbonylamino)-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H16N4O4S/c1-27-14-10-6-4-8-12(14)17-16(19(26)28-2)21-20(29-17)22-18(25)15-11-7-3-5-9-13(11)23-24-15/h3-10H,1-2H3,(H,23,24)(H,21,22,25) |
InChI Key |
QMYIUEZDEYHWIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)C3=NNC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
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